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molecular formula C6H5BrClNO B1522339 3-Bromo-2-chloro-6-methoxypyridine CAS No. 777931-67-6

3-Bromo-2-chloro-6-methoxypyridine

Cat. No. B1522339
M. Wt: 222.47 g/mol
InChI Key: OSXXSYYRNKLDHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09018238B2

Procedure details

The 3-bromo-2-chloro-6-methoxy-pyridine (0.50 g, 2.26 mmol) obtained in (19-1) above was dissolved in toluene (dehydrated) (11 mL), and thereafter, n-butyllithium (1.46 mL, 2.3 mmol, 1.57 mmol/L hexane solution) was added dropwise to the solution at −78° C. in an argon atmosphere. The obtained mixture was stirred at the same temperature as described above for 30 minutes, and DMF (1.0 mL) was then added to the reaction solution. The obtained mixture was further stirred for 30 minutes. Thereafter, a saturated ammonium chloride water (20 mL) was slowly added to the reaction solution, and the temperature of the mixture was then increased to room temperature. The mixture was extracted with diethyl ether (20 mL) twice, and organic layers were gathered. The resultant was dried over anhydrous sodium sulfate and was then filtrated, followed by vacuum concentration. The obtained residue was purified by silica gel column chromatography (SiO2 30 g, hexane:ethyl acetate=95:5 to 80:20), so as to obtain 180 mg of 2-chloro-6-methoxy-3-pyridinecarboxaldehyde.
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
( 19-1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.46 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
ammonium chloride water
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
11 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([Cl:10])=[N:4][C:5]([O:8][CH3:9])=[CH:6][CH:7]=1.C([Li])CCC.CN([CH:19]=[O:20])C.O.[Cl-].[NH4+]>C1(C)C=CC=CC=1>[Cl:10][C:3]1[C:2]([CH:19]=[O:20])=[CH:7][CH:6]=[C:5]([O:8][CH3:9])[N:4]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1C(=NC(=CC1)OC)Cl
Name
( 19-1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1.46 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
ammonium chloride water
Quantity
20 mL
Type
reactant
Smiles
O.[Cl-].[NH4+]
Step Five
Name
Quantity
11 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The obtained mixture was stirred at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added to the reaction solution
STIRRING
Type
STIRRING
Details
The obtained mixture was further stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether (20 mL) twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
was then filtrated
CONCENTRATION
Type
CONCENTRATION
Details
followed by vacuum concentration
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (SiO2 30 g, hexane:ethyl acetate=95:5 to 80:20)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC=C1C=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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